Cas no 929281-63-0 (2-Bromo-4-chlorobenzenesulfonyl Chloride)

2-Bromo-4-chlorobenzenesulfonyl chloride is a versatile sulfonylating reagent used in organic synthesis, particularly in the preparation of sulfonamides and sulfonate esters. Its distinct molecular structure, featuring both bromo and chloro substituents, enhances reactivity and selectivity in electrophilic aromatic substitution and nucleophilic displacement reactions. This compound is valued for its stability under standard conditions and its utility as an intermediate in pharmaceutical and agrochemical applications. The presence of halogen groups allows for further functionalization, making it a useful building block in complex molecule synthesis. High purity grades ensure consistent performance in research and industrial processes.
2-Bromo-4-chlorobenzenesulfonyl Chloride structure
929281-63-0 structure
Product Name:2-Bromo-4-chlorobenzenesulfonyl Chloride
CAS No:929281-63-0
MF:C6H3BrCl2O2S
MW:289.961817979813
MDL:MFCD18089362
CID:1979823
PubChem ID:50999527
Update Time:2025-05-25

2-Bromo-4-chlorobenzenesulfonyl Chloride Chemical and Physical Properties

Names and Identifiers

    • Benzenesulfonyl chloride, 2-bromo-4-chloro-
    • 2-BROMO-4-CHLOROBENZENESULFONYL CHLORIDE
    • FS-6004
    • AT13526
    • SCHEMBL4142707
    • 929281-63-0
    • 2-Bromo-4-chlorobenzene-1-sulfonyl chloride
    • AKOS017557430
    • DTXSID00679538
    • 2-Bromo-4-chlorobenzenesulfonylchloride
    • EN300-197779
    • MFCD18089362
    • DA-26856
    • 2-Bromo-4-chloro-benZenesulfonyl chloride
    • DTXCID20630287
    • 2-Bromo-4-chlorobenzenesulfonyl Chloride
    • MDL: MFCD18089362
    • Inchi: 1S/C6H3BrCl2O2S/c7-5-3-4(8)1-2-6(5)12(9,10)11/h1-3H
    • InChI Key: GGZAVOFHWRLKLS-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C=CC=1S(=O)(=O)Cl)Cl

Computed Properties

  • Exact Mass: 287.84142g/mol
  • Monoisotopic Mass: 287.84142g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 249
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 42.5Ų

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2-Bromo-4-chlorobenzenesulfonyl Chloride Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:929281-63-0)2-Bromo-4-chlorobenzenesulfonyl Chloride
Order Number:A1218462
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 18:39
Price ($):434
Email:sales@amadischem.com

Additional information on 2-Bromo-4-chlorobenzenesulfonyl Chloride

2-Bromo-4-Chlorobenzenesulfonyl Chloride: A Comprehensive Overview

2-Bromo-4-chlorobenzenesulfonyl chloride, also known by its CAS number 929281-63-0, is a highly reactive aromatic compound that has garnered significant attention in the fields of organic synthesis and materials science. This compound, which belongs to the class of benzene sulfonyl chlorides, is characterized by its unique structure, which includes a bromine atom at the 2-position and a chlorine atom at the 4-position of the benzene ring, with a sulfonyl chloride group attached to the benzene ring.

The synthesis of benzene sulfonyl chloride derivatives has been a topic of extensive research due to their versatility in forming various functional groups. Recent studies have demonstrated that benzene sulfonyl chlorides can serve as excellent electrophiles in nucleophilic aromatic substitution reactions, enabling the construction of complex aromatic systems with high precision. For instance, researchers have employed benzene sulfonyl chlorides as intermediates in the synthesis of heterocyclic compounds, which are widely used in pharmaceuticals and agrochemicals.

In terms of chemical properties, benzene sulfonyl chlorides are known for their high reactivity due to the electron-withdrawing nature of the sulfonyl group. This reactivity makes them ideal for use in various coupling reactions, such as the Ullmann coupling and Buchwald-Hartwig amination. Recent advancements in catalytic systems have further enhanced the efficiency and selectivity of these reactions, paving the way for their application in large-scale industrial processes.

The application of benzene sulfonyl chlorides extends beyond organic synthesis. They have been utilized as intermediates in the preparation of sulfonamides, which are important components in drug design. For example, sulfonamides derived from benzene sulfonyl chlorides have been employed in the development of inhibitors for kinase enzymes, which are implicated in various diseases such as cancer and inflammatory disorders.

In addition to their role in drug discovery, benzene sulfonyl chlorides have found applications in materials science. Researchers have explored their use as precursors for the synthesis of sulfonated polymers, which exhibit excellent thermal stability and conductivity. These polymers hold promise for use in advanced materials such as fuel cell membranes and electronic devices.

The growing interest in green chemistry has also influenced the development of more sustainable methods for synthesizing benzene sulfonyl chlorides. Recent studies have focused on developing catalysts that enable the synthesis of these compounds under mild conditions, thereby reducing energy consumption and waste generation.

In conclusion, benzene sulfonyl chlorides, including CAS No. 929281-63-0, continue to play a pivotal role in modern chemistry. Their unique properties and versatile reactivity make them indispensable tools for researchers across various disciplines. As advancements in synthetic methodologies and catalysis continue to emerge, it is expected that these compounds will find even broader applications in both academic research and industrial processes.

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Amadis Chemical Company Limited
(CAS:929281-63-0)2-Bromo-4-chlorobenzenesulfonyl Chloride
A1218462
Purity:99%
Quantity:5g
Price ($):434
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